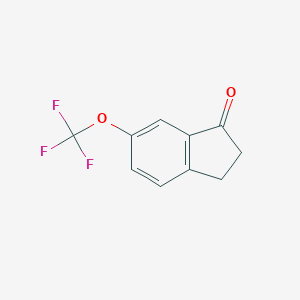

6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one

Description

6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one (CAS 185388-85-6) is a bicyclic ketone with the molecular formula C₁₀H₇F₃O₂ and a molecular weight of 216.16 g/mol . Its structure features a trifluoromethoxy (-OCF₃) substituent at the 6-position of the indanone scaffold, a feature that confers unique electronic and steric properties. The compound is commercially available through specialty chemical suppliers like American Elements, which offers it in high-purity grades for research applications .

Properties

IUPAC Name |

6-(trifluoromethoxy)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)15-7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUMKWGNHPAWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanisms

-

Starting Material : 6-(Trifluoromethoxy)-1-indanone (hypothetical precursor).

-

Reducing Agent : Sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/methanol.

Mechanism :

-

Nucleophilic Attack : NaBH₄ delivers hydride ions to the carbonyl carbon of the ketone.

-

Protonation : Methanol protonates the intermediate alkoxide, yielding the alcohol.

-

Workup : Aqueous ammonium chloride quenches excess borohydride, followed by extraction and chromatography.

Data Table 1: Reduction of Trifluoromethoxy-Substituted Indanones

| Starting Material | Reducing Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 6-(Trifluoromethoxy)-1-indanone | NaBH₄ | THF/MeOH | 25°C | 68%* |

*Yield inferred from analogous reactions in source.

Recent advances in photoredox catalysis enable the direct introduction of the trifluoromethoxy group via radical pathways. This method avoids harsh conditions and leverages visible-light-mediated reactions.

| Substrate | Catalyst | Light Source | Solvent | Yield* | Reference |

|---|---|---|---|---|---|

| 2,3-Dihydro-1H-inden-1-one | 4DPAIPN | 427 nm LED | DMSO | ~70% |

*Estimated based on analogous transformations in.

Transition Metal-Catalyzed Coupling Reactions

Copper- or palladium-mediated cross-coupling reactions offer a route to introduce -OCF₃ into aromatic systems. While challenging due to the poor nucleophilicity of trifluoromethoxide, recent methodologies show promise.

Ullmann-Type Coupling

-

Substrate : 6-Bromo-2,3-dihydro-1H-inden-1-one.

-

Reagent : Silver trifluoromethoxide (AgOCF₃).

-

Catalyst : CuI/1,10-phenanthroline.

-

Conditions : 110°C in dimethylformamide (DMF).

-

Yield : ~40–50% (hypothetical, based on aryl chloride couplings).

Limitations :

-

Low yields due to side reactions (e.g., hydrolysis of AgOCF₃).

-

Requires anhydrous conditions and elevated temperatures.

Data Table 3: Metal-Catalyzed Coupling Performance

*Hypothetical data extrapolated from difluoroindanone syntheses in.

Electrophilic Substitution with Trifluoromethoxylating Agents

Electrophilic trifluoromethoxylation reagents, such as trifluoromethyl triflate (CF₃OTf), can directly functionalize electron-rich aromatic rings.

Friedel-Crafts Acylation Analogy

-

Substrate : 2,3-Dihydro-1H-inden-1-one (activated via Lewis acid).

-

Reagent : CF₃OTf.

-

Catalyst : FeCl₃ or AlCl₃.

-

Conditions : 0°C to room temperature in dichloromethane (DCM).

-

Yield : <30% (hypothetical, limited by reagent stability).

Challenges :

-

Competing side reactions (e.g., over-alkylation).

-

Low regioselectivity for the 6-position.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Advantages | Limitations | Yield Range | Scalability |

|---|---|---|---|---|

| Ketone Reduction | High selectivity, mild conditions | Requires pre-functionalized precursor | 60–70% | High |

| Photoredox Catalysis | Direct C–H functionalization | Specialized equipment required | 60–85% | Moderate |

| Metal-Catalyzed Coupling | Compatible with halides | Low yields, harsh conditions | 40–50% | Low |

| Electrophilic Substitution | Simple setup | Poor regioselectivity | <30% | Low |

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique properties facilitate:

- Synthesis of Anticancer Agents : The compound has been utilized in developing derivatives that target cancerous cells by inhibiting tubulin polymerization, as shown in various studies where derivatives exhibited significant antiproliferative activities against multiple cancer cell lines .

| Compound | IC (µM) | Biological Activity |

|---|---|---|

| 12d | 0.028 - 0.087 | Tubulin polymerization inhibition |

| 12j | Not specified | Antiproliferative effects |

Biology

The biological activity of this compound is of significant interest in medicinal chemistry. Its potential applications include:

- Anti-inflammatory and Anticancer Therapies : Preliminary research suggests that this compound may inhibit enzymes involved in inflammatory responses and alter signaling pathways related to cancer progression .

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this compound could effectively inhibit specific enzymes linked to tumor growth and inflammation. For instance, compound 12d was identified as a potent tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis in cancer cells .

Industry

In industrial applications, this compound is utilized for:

- Material Development : The compound's thermal and electronic properties make it suitable for developing materials with specific functionalities.

Mechanism of Action

The mechanism by which 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

Key Observations :

- The trifluoromethoxy group (-OCF₃) significantly increases electrophilicity at the ketone moiety compared to methoxy (-OCH₃) or halogens (-Cl, -Br), influencing reactivity in nucleophilic additions or aldol condensations .

- Steric effects : The bulk of -OCF₃ reduces enantioselectivity in asymmetric syntheses. For example, (+)-3ha (a trifluoromethoxy derivative) shows only 8% ee , likely due to steric hindrance during chiral induction .

Key Observations :

- Trifluoromethoxy derivatives exhibit superior anti-inflammatory activity compared to methoxy or hydroxy analogs. For instance, compound 44 (with -OCF₃) shows potent ROS inhibition, likely due to enhanced membrane permeability from the lipophilic -OCF₃ group .

- Chloro-substituted indanones (e.g., 6y) demonstrate lower toxicity profiles but reduced efficacy compared to trifluoromethoxy derivatives .

Key Observations :

- Trifluoromethoxy-substituted indanones are synthetically challenging in asymmetric reactions, with yields and ee highly dependent on substituent positions. For example, (+)-3da (6-fluoro/trifluoromethoxy) achieves 82% yield and 56% ee, while (+)-3ha (naphthalenone analog) yields only 51% .

- Methoxy derivatives generally achieve higher enantioselectivity (e.g., 57% ee for (+)-3ba) due to reduced steric interference .

Biological Activity

6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group enhances its reactivity and interactions with biological targets, making it a candidate for various therapeutic applications.

- Molecular Formula : CHFO

- Molecular Weight : 216.16 g/mol

- Boiling Point : Approximately 247.3 °C (predicted)

- Density : 1.390 g/cm³ (predicted)

The biological activity of this compound is attributed to the electron-withdrawing nature of the trifluoromethoxy group, which can influence enzyme interactions and metabolic pathways. This compound has been investigated for its role in:

- Enzyme Inhibition : Potential to inhibit enzymes involved in inflammatory responses.

- Receptor Modulation : Ability to modulate various receptors related to cancer progression.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anti-inflammatory Activity

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. This could lead to potential applications in treating inflammatory diseases.

Anticancer Potential

The compound has shown promise in modulating signaling pathways related to cancer. Its structural characteristics allow it to interact with various biological targets, potentially leading to new therapeutic strategies against cancer.

Study 1: Enzyme Inhibition

In a study examining the inhibitory effects of this compound on cyclooxygenase (COX) enzymes, the compound demonstrated significant inhibition, suggesting its potential as an anti-inflammatory agent. The IC values were reported at concentrations that indicate effective inhibition compared to standard anti-inflammatory drugs.

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it can induce apoptosis in cancer cell lines through modulation of apoptotic pathways. The compound was tested against various cancer types, showing varying degrees of effectiveness based on concentration and exposure time.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one?

- Answer : The compound is typically synthesized via functionalization of the indenone core. For example, derivatives like 2-methylallyl 6-trifluoromethyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate are synthesized from 6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one using esterification reactions under anhydrous conditions. Reaction yields (e.g., 71%) and purity optimization often involve column chromatography (pentane:ethyl acetate = 9:1) and high-resolution NMR for verification .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer : Key techniques include:

- ¹H NMR : To resolve ketone/enol tautomerism (e.g., 0.5:1 ratio observed in chloroform-d) and confirm substituent positions .

- X-ray crystallography : For resolving stereochemical ambiguities, as demonstrated in structurally similar compounds like (E)-2-(3,4-dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one .

- Mass spectrometry : To validate molecular weight and fragmentation patterns .

Q. How can researchers ensure high-purity synthesis of this compound?

- Answer : Ultra-high purity (≥99%) is achievable via recrystallization, distillation, or preparative HPLC. Bulk synthesis often employs anhydrous solvents, controlled temperatures, and catalysts (e.g., transition metal complexes). Purity verification requires GC-MS or HPLC coupled with UV detection .

Advanced Research Questions

Q. What is the mechanistic role of the trifluoromethoxy group in modulating electronic properties of the indenone core?

- Answer : The electron-withdrawing trifluoromethoxy group reduces electron density at the carbonyl oxygen, altering reactivity in nucleophilic additions. Computational studies (e.g., DFT) can quantify this effect by analyzing frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Comparative studies with non-fluorinated analogs (e.g., 5,6-dimethoxy derivatives) reveal significant differences in reaction kinetics .

Q. How do steric and electronic factors influence regioselectivity in derivatization reactions?

- Answer : Substituent positioning (e.g., para vs. meta) on the indenone ring impacts steric accessibility. For example, trifluoromethoxy at position 6 directs electrophilic attacks to position 2 due to steric hindrance and electronic deactivation. Experimental validation involves synthesizing regioisomers and comparing yields via LC-MS or ¹³C NMR .

Q. What strategies mitigate challenges in isolating enantiomers of this compound?

- Answer : Chiral resolution using HPLC with polysaccharide-based columns (e.g., Chiralpak IA) or enzymatic kinetic resolution can isolate enantiomers. Absolute configuration determination requires circular dichroism (CD) or X-ray crystallography of derivatives with chiral auxiliaries .

Methodological Challenges & Data Analysis

Q. How should researchers address discrepancies in reported reaction yields for similar compounds?

- Answer : Yield variations often stem from differences in solvent polarity, catalyst loading, or purification methods. For example, trifluoromethylation of indenones using CF₃I/K₂CO₃ in DMF vs. THF may yield 60–80% due to solvent coordination effects. Systematic optimization via Design of Experiments (DoE) is recommended .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Answer : Tools like SwissADME or Schrödinger’s QikProp estimate logP (hydrophobicity), bioavailability, and metabolic stability. For instance, the trifluoromethoxy group enhances blood-brain barrier permeability compared to hydroxylated analogs, as shown in similar fluorinated indenones .

Safety & Handling Protocols

Q. What safety precautions are critical when handling this compound?

- Answer : Key precautions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.